4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
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Overview
Description
4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of a cyclohexylamino group attached to a carbonyl group, which is further connected to an anilino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the reaction of cyclohexylamine with a suitable aniline derivative, followed by the introduction of a butanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{3-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
- 4-{4-[(butylamino)carbonyl]anilino}-4-oxobutanoic acid
Uniqueness
4-{4-[(cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexylamino group provides steric hindrance, influencing its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(10-11-16(21)22)18-14-8-6-12(7-9-14)17(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWZRCOXMJPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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